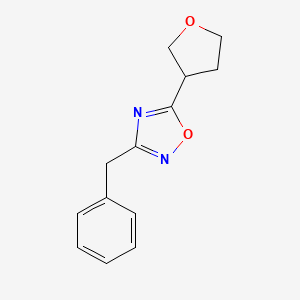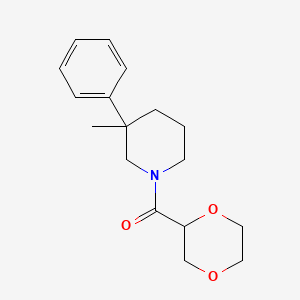![molecular formula C14H18F2N2O2 B7596360 N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7596360.png)
N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide is a chemical compound with the molecular formula C15H19F2N2O. It is commonly known as DF-MPJC or DF4. DF-MPJC is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a group of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
DF-MPJC acts as a selective inhibitor of N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide enzymes. This compound enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. DF-MPJC binds to the catalytic domain of this compound enzymes, preventing their activation and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
DF-MPJC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. DF-MPJC has also been shown to reduce inflammation and oxidative stress in neuronal cells, suggesting its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DF-MPJC has several advantages as a research tool. It is a potent and selective inhibitor of N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide enzymes, making it a valuable tool for studying the role of this compound in various cellular processes. However, DF-MPJC also has some limitations. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on DF-MPJC. One area of research is the development of more potent and selective N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of DF-MPJC in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the long-term effects and potential toxicity of DF-MPJC.
Synthesemethoden
DF-MPJC can be synthesized using a multistep process involving the reaction of 2,4-difluorophenylacetonitrile with 2-methylmorpholine-4-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure DF-MPJC.
Wissenschaftliche Forschungsanwendungen
DF-MPJC has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, particularly in the treatment of breast cancer. DF-MPJC has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-10-9-18(6-7-20-10)14(19)17-5-4-11-2-3-12(15)8-13(11)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTDYEHPJDWJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NCCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)

![4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)


![N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)
![1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B7596337.png)
![[2-[(4-Methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7596345.png)

![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B7596352.png)
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)propan-1-one](/img/structure/B7596365.png)